Distinct DFG-Out Binding Mode Confers Slow Dissociation Kinetics Versus DFG-In Micromolar Inhibitors
MAPK13-IN-1 binds MAPK13 (p38δ) in the DFG-out conformation, a binding mode associated with Type II kinase inhibitors. In contrast, micromolar inhibitors of MAPK13 bind in the DFG-in mode. Comprehensive biophysical analysis by biolayer interferometry demonstrates that nanomolar DFG-out inhibitors exhibit significantly longer ligand-enzyme complex half-lives compared to micromolar DFG-in inhibitors [1].
| Evidence Dimension | Ligand-enzyme complex half-life (binding kinetics) |
|---|---|
| Target Compound Data | Nanomolar DFG-out inhibitors (MAPK13-IN-1 class): longer half-lives |
| Comparator Or Baseline | Micromolar DFG-in MAPK13 inhibitors: shorter half-lives |
| Quantified Difference | >800-fold range in IC50 and correspondingly longer complex half-lives for DFG-out binders |
| Conditions | Biolayer interferometry; structural analysis by X-ray crystallography |
Why This Matters
Slow dissociation kinetics (longer target residence time) may correlate with prolonged pharmacodynamic effects and differentiated cellular efficacy profiles, a key consideration for experimental design.
- [1] Yurtsever Z, Patel DA, et al. First comprehensive structural and biophysical analysis of MAPK13 inhibitors targeting DFG-in and DFG-out binding modes. Biochim Biophys Acta. 2016 Nov;1860(11 Pt A):2335-2344. View Source
